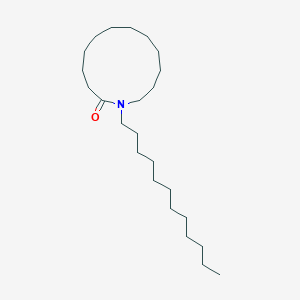![molecular formula C4H10NO3- B14606383 [Bis(2-hydroxyethyl)amino]oxidanide CAS No. 58087-06-2](/img/structure/B14606383.png)
[Bis(2-hydroxyethyl)amino]oxidanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(2-hydroxyethyl)amino]oxidanide is a chemical compound with the molecular formula C4H11NO3 It is known for its unique structure, which includes two hydroxyethyl groups attached to an amino group, and an oxidanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-hydroxyethyl)amino]oxidanide typically involves the reaction of diethanolamine with an oxidizing agent. One common method is to react diethanolamine with hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
[Bis(2-hydroxyethyl)amino]oxidanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
[Bis(2-hydroxyethyl)amino]oxidanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [Bis(2-hydroxyethyl)amino]oxidanide involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with other molecules, facilitating various biochemical reactions. The oxidanide group can participate in redox reactions, making the compound a potential antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
Diethanolamine: Similar in structure but lacks the oxidanide group.
Triethanolamine: Contains three hydroxyethyl groups attached to an amino group.
Ethanolamine: Contains a single hydroxyethyl group attached to an amino group.
Propiedades
Número CAS |
58087-06-2 |
|---|---|
Fórmula molecular |
C4H10NO3- |
Peso molecular |
120.13 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(oxido)amino]ethanol |
InChI |
InChI=1S/C4H10NO3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2/q-1 |
Clave InChI |
KDECJTUIIXPFRR-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)

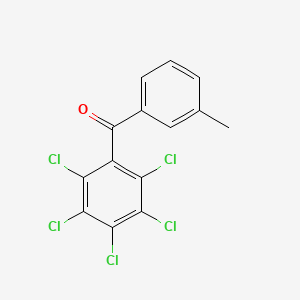
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)

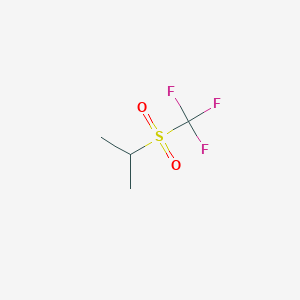
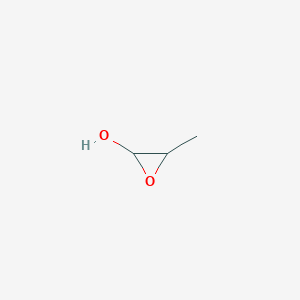
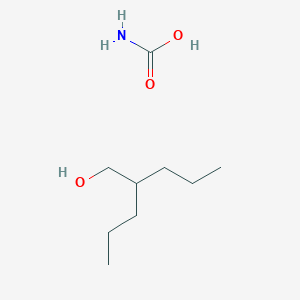
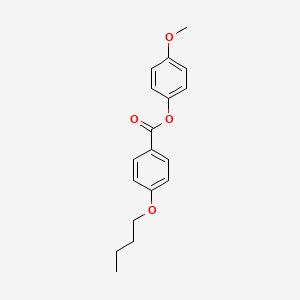


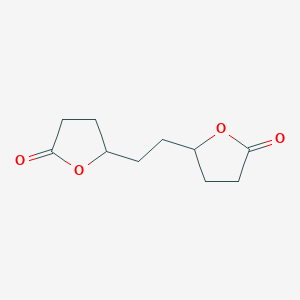
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
